

## An In-depth Technical Guide to Nilotinib-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This document provides a comprehensive technical overview of **Nilotinib-13C,d3**, a stable isotope-labeled derivative of the tyrosine kinase inhibitor Nilotinib. Nilotinib is a critical therapeutic agent for Philadelphia chromosome-positive Chronic Myeloid Leukemia (CML).[1] [2][3][4] The incorporation of heavy isotopes (one Carbon-13 and three Deuterium atoms) into the Nilotinib structure renders **Nilotinib-13C,d3** an indispensable tool in pharmaceutical research and development. Its primary utility lies in its application as an internal standard for highly accurate and precise quantification of Nilotinib in biological matrices via mass spectrometry.[5][6] This guide details its chemical properties, the mechanism of action of the parent compound, its applications, relevant quantitative data, and detailed experimental protocols.

## **Core Compound Identification and Properties**

**Nilotinib-13C,d3** is structurally identical to Nilotinib, except for the inclusion of stable isotopes. This mass shift is fundamental to its application in analytical chemistry, allowing it to be distinguished from the unlabeled drug by mass-sensitive detectors while retaining the same chemical and physical behavior.



| Property             | Data                                                                                                                                              | Reference                                                            |
|----------------------|---------------------------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------|
| IUPAC Name           | 4-methyl-N-[3-(4-methyl-d3-<br>1H-imidazol-1-yl)-5-<br>(trifluoromethyl)phenyl]-3-[[4-<br>(3-pyridinyl)-2-<br>pyrimidinyl]amino]benzamide-<br>13C | Derived from Santa Cruz Biotechnology and MedChemExpress data.[5][7] |
| Synonyms             | AMN107-13C,d3, Tasigna-<br>13C,d3                                                                                                                 | [5][7][8]                                                            |
| Molecular Formula    | C2713CH19D3F3N7O                                                                                                                                  | [5]                                                                  |
| Molecular Weight     | 533.53 g/mol                                                                                                                                      | [5]                                                                  |
| CAS Number           | 1261398-62-2                                                                                                                                      | [5][8]                                                               |
| Unlabeled CAS Number | 641571-10-0                                                                                                                                       | [2][5]                                                               |
| Appearance           | White to slightly yellowish powder                                                                                                                | Based on general chemical supplier information.[1][9]                |
| Solubility           | Soluble in DMSO                                                                                                                                   | [1]                                                                  |
| Storage              | Room temperature in continental US; may vary elsewhere.                                                                                           | [5]                                                                  |

### **Mechanism of Action: Nilotinib**

**Nilotinib-13C,d3**'s relevance is tied to the therapeutic action of Nilotinib. Nilotinib is a second-generation tyrosine kinase inhibitor (TKI) designed to target the aberrant Bcr-Abl kinase.[10] [11] This constitutively active kinase, a product of the Philadelphia chromosome translocation, is the primary driver of CML.[10][11]

Nilotinib binds with high affinity to the ATP-binding site of the Bcr-Abl kinase, stabilizing its inactive conformation.[10] This competitive inhibition blocks the phosphorylation of downstream substrates, thereby inhibiting the pro-proliferative and anti-apoptotic signaling pathways that drive leukemic cell growth.[4] Compared to its predecessor, Imatinib, Nilotinib exhibits 10- to



30-fold greater potency in inhibiting Bcr-Abl activity and is effective against many Imatinib-resistant Bcr-Abl mutations.[2][10]

Beyond Bcr-Abl, Nilotinib also inhibits other kinases, including KIT, LCK, PDGFRB, and DDR1/2.[2]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Purchase [13C2,15N2]-Nilotinib [nucleosyn.com]
- 2. Nilotinib Wikipedia [en.wikipedia.org]
- 3. mdwiki.org [mdwiki.org]
- 4. Nilotinib Uses, Side Effects, Warnings & FAQs [macariushealth.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Simultaneous Determination of Imatinib, Dasatinib, and Nilotinib by Liquid Chromatography-Tandem Mass Spectrometry and Its Application to Therapeutic Drug Monitoring PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. [13C,2H3]-Nilotinib CAS#: 1261398-62-2 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Nilotinib is effective in patients with chronic myeloid leukemia in chronic phase after imatinib resistance or intolerance: 24-month follow-up results PMC [pmc.ncbi.nlm.nih.gov]
- 11. Safety and efficacy of nilotinib in routine clinical practice in patients with chronic myeloid leukemia in chronic or accelerated phase with resistance or intolerance to imatinib: results from the NOVEL study PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Nilotinib-13C,d3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15622686#what-is-nilotinib-13c-d3]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com